![molecular formula C8H6FIO2 B2613868 2-Fluoro-4-iodo-6-methoxybenzaldehyde CAS No. 2090466-20-7](/img/structure/B2613868.png)
2-Fluoro-4-iodo-6-methoxybenzaldehyde
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Overview
Description
“2-Fluoro-4-iodo-6-methoxybenzaldehyde” is a synthetic compound of scientific interest. It has a CAS Number of 2384659-20-3 and a molecular weight of 280.04 . The IUPAC name for this compound is 2-fluoro-6-iodo-4-methoxybenzaldehyde .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-iodo-6-methoxybenzaldehyde is 1S/C8H6FIO2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 . The SMILES string is COc1cccc(F)c1C=O .Physical And Chemical Properties Analysis
The melting point of a related compound, 2-Fluoro-6-methoxybenzaldehyde, is between 59-63 °C . The flash point is greater than 110 °C .Scientific Research Applications
Fluorogenic Aldehyde Monitoring in Aldol Reactions
A novel fluorogenic aldehyde with a 1,2,3-triazole moiety, designed for monitoring aldol reactions through fluorescence increase, demonstrates the potential of incorporating 2-fluoro-4-iodo-6-methoxybenzaldehyde analogs in chemical synthesis monitoring. This aldehyde's fluorescence is quenched by the 4-formylphenyl group, with the aldol product exhibiting significantly higher fluorescence, highlighting its use in evaluating reaction conditions and catalyst activities (Guo & Tanaka, 2009).
Anticancer Activity of Fluorinated Analogues
Research into fluorinated analogues of combretastatin, utilizing fluorinated benzaldehydes, underscores the relevance of such compounds in developing anticancer agents. The synthesis of these analogues from fluorinated benzaldehydes and their potent cell growth inhibitory properties affirm the significance of 2-fluoro-4-iodo-6-methoxybenzaldehyde derivatives in medicinal chemistry (Lawrence et al., 2003).
Synthesis of Methyl 4-Bromo-2-methoxybenzoate
The transformation of 4-bromo-2-fluorotoluene into methyl 4-bromo-2-methoxybenzoate, with steps involving bromination and hydrolysis to yield 4-bromo-2-fluorobenzaldehyde, indicates the utility of 2-fluoro-4-iodo-6-methoxybenzaldehyde in complex organic syntheses, showcasing its versatility in synthetic chemistry applications (Bing-he, 2008).
Bioconversion Potential in Fungal Metabolism
The study of the bioconversion potential of Bjerkandera adusta with fluorinated substrates, including attempts to produce novel halogenated aromatic compounds, reflects on the environmental and biotechnological relevance of compounds like 2-fluoro-4-iodo-6-methoxybenzaldehyde. Although no new chlorinated compounds were produced, such research points to the potential ecological roles and biotransformation capabilities of these compounds (Lauritsen & Lunding, 1998).
Facile Synthesis and Adrenergic Activity Analysis
The facile synthesis of 3-fluoro-4-methoxybenzaldehyde and its structural identification suggest the importance of methodological advancements in synthesizing fluorinated compounds. Such research aids in understanding the chemical properties and potential biological activities of related compounds, including 2-fluoro-4-iodo-6-methoxybenzaldehyde, in the context of medicinal chemistry (Bao-jie, 2006).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-4-iodo-6-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-3-5(10)2-7(9)6(8)4-11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKLWQVRRXSUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)I)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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